molecular formula C10H15NS B12093067 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine

Cat. No.: B12093067
M. Wt: 181.30 g/mol
InChI Key: VWJIEAGHFCHGJA-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is a heterocyclic compound that features a seven-membered ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cycloheptanone and thiophene derivatives, followed by amination reactions to introduce the methanamine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents employed .

Scientific Research Applications

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine
  • 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carbonitrile

Uniqueness

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is a compound belonging to the cycloheptathiophene class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C10H11NSC_{10}H_{11}NS, with a molecular weight of approximately 177.27 g/mol. Its structure features a cycloheptathiophene ring fused with an amine group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclohepta[b]thiophene derivatives. Notably, a compound identified as compound 17 , closely related to this compound, demonstrated significant antiproliferative activity across various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including A549 (lung cancer), OVACAR-4 (ovarian cancer), CAKI-1 (renal cancer), and T47D (breast cancer).
  • GI50 Values : Compound 17 exhibited submicromolar GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 0.69 μM , indicating potent activity compared to standard treatments like nocodazole .
Cell LineGI50 (μM)Comparison with Nocodazole (μM)
A5490.36281.283
OVACAR-42.0122.28
CAKI-10.691.11
T47D0.36281.283

The anticancer mechanism of these compounds appears to involve:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in A549 cells was observed.
  • Apoptosis Induction : Early apoptosis was confirmed through activation of caspases 3, 8, and 9.
  • Inhibition of Tubulin Polymerization : This mechanism is similar to that of known antimitotic agents .

In Vivo Studies

In vivo efficacy was also assessed using a CT26 murine model where treatment with compound 17 resulted in significant tumor growth reduction compared to untreated controls. This suggests that the compound not only exhibits in vitro potency but also translates into effective therapeutic outcomes in vivo .

Safety Profile

The safety profile of compound 17 was evaluated through lethal concentration (LC50) tests across various cell lines. The results indicated minimal cytotoxicity with LC50 values greater than 70 μM , suggesting a favorable therapeutic index for further development as an anticancer agent .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylmethanamine

InChI

InChI=1S/C10H15NS/c11-7-9-6-8-4-2-1-3-5-10(8)12-9/h6H,1-5,7,11H2

InChI Key

VWJIEAGHFCHGJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)CN

Origin of Product

United States

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